2-Naphthylurethane

Regioselective halogenation Electrophilic aromatic substitution Naphthalene positional isomer reactivity

2-Naphthylurethane (CAS 5255-69-6; IUPAC: ethyl N-naphthalen-2-ylcarbamate) is a naphthalene-derived aryl carbamate with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol. The compound features a urethane functional group (–NH–CO–O–) attached at the sterically less-hindered 2-position of the naphthalene ring system, distinguishing it from the 1-naphthyl positional isomer.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 5255-69-6
Cat. No. B8763522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthylurethane
CAS5255-69-6
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C13H13NO2/c1-2-16-13(15)14-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15)
InChIKeyZSPLIQCHGCWFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthylurethane (CAS 5255-69-6): Procurement-Relevant Baseline for Ethyl N-(Naphthalen-2-yl)carbamate


2-Naphthylurethane (CAS 5255-69-6; IUPAC: ethyl N-naphthalen-2-ylcarbamate) is a naphthalene-derived aryl carbamate with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol [1]. The compound features a urethane functional group (–NH–CO–O–) attached at the sterically less-hindered 2-position of the naphthalene ring system, distinguishing it from the 1-naphthyl positional isomer . It contains one hydrogen bond donor (the carbamate N–H) and two hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen), with three rotatable bonds [1]. The compound serves as both a protected form of 2-naphthylamine for synthetic elaboration and as a derivatizing agent in analytical chemistry applications [2].

Why 2-Naphthylurethane Cannot Be Generically Substituted by Its 1-Naphthyl Positional Isomer or Other Aryl Carbamates


Positional isomerism on the naphthalene ring fundamentally alters the chemical reactivity, physicochemical properties, and synthetic utility of naphthyl carbamates. The 2-naphthyl isomer directs electrophilic substitution to electronically and sterically distinct positions compared to the 1-naphthyl isomer [1], resulting in different chlorination products under identical conditions. Computed lipophilicity differs substantially between the two isomers—XLogP3 = 3.1 for the 2-isomer versus 2.4 for the 1-isomer [2]—which directly impacts chromatographic retention, solubility, and partitioning behavior in biphasic reaction systems. Furthermore, the 2-naphthyl carbamate scaffold is specifically required as a synthetic precursor for benzo[f]quinazoline cyclization reactions, where the 1-naphthyl isomer would yield a regioisomeric product [3]. Below, we present quantitative evidence supporting these differentiation claims.

Quantitative Differentiation Evidence for 2-Naphthylurethane Versus Its Closest In-Class Analogs


Regioselective Chlorination: 2-Naphthylurethane Gives the 1-Chloro Derivative, Whereas 1-Naphthylurethane Gives the 4-Chloro Derivative Under Identical Conditions

Under identical treatment with thionyl chloride, 2-naphthylurethane undergoes electrophilic aromatic chlorination ortho to the carbamate substituent to yield the 1-chloro derivative. In direct contrast, 1-naphthylurethane chlorinates at the para-like 4-position. This divergent regioselectivity arises from the different electronic environments of the naphthalene ring at the 1- versus 2-positions and the directing influence of the urethane group. This represents a direct head-to-head experimental comparison performed under the same reaction conditions [1].

Regioselective halogenation Electrophilic aromatic substitution Naphthalene positional isomer reactivity

Lipophilicity Differentiation: 2-Naphthylurethane Exhibits a 0.7 Log Unit Higher Computed XLogP3 Than the 1-Naphthyl Isomer

Computed partition coefficients reveal a substantial lipophilicity difference between the two naphthylurethane positional isomers. 2-Naphthylurethane (CID 611995) has a computed XLogP3-AA value of 3.1, while the 1-naphthyl isomer (CID 258216) has a computed XLogP3 value of 2.4, both calculated using the XLogP3 3.0 algorithm, yielding a difference of 0.7 log units [1]. An independent source reports a LogP of 3.42 for 2-naphthylurethane, supporting the higher lipophilicity trend for the 2-isomer . This 0.7 log unit difference translates to an approximately 5-fold difference in octanol-water partition coefficient, which is significant for chromatographic method development and biphasic reaction optimization.

Lipophilicity Partition coefficient Chromatographic retention ADME prediction

Physical Property Differentiation: 2-Naphthylurethane Has a Significantly Higher Atmospheric-Pressure Boiling Point Than the 1-Naphthyl Isomer

Reported physical properties differentiate the two positional isomers substantially. 2-Naphthylurethane is reported with a density of 1.199 g/cm³, a boiling point of 316.7°C at 760 mmHg, a refractive index of 1.64, and a flash point of 145.3°C . The 1-naphthyl isomer (CAS 5255-68-5) is reported as a white to pink crystalline powder with a melting point of 34–38°C and a boiling point of 242.8°C at 760 mmHg . The boiling point difference of approximately 74°C at atmospheric pressure is notable and indicates stronger intermolecular interactions in the 2-isomer. The 1-isomer is a low-melting solid near ambient temperature, whereas the 2-isomer's physical state data suggest a higher melting point (though not precisely reported in the sources accessible).

Boiling point Density Physical property Purification Distillation

Synthetic Utility as a Protected 2-Naphthylamine: Quantitative Conversion to Benzo[f]quinazoline

Ethyl (naphthalen-2-yl)carbamate (2-naphthylurethane) serves as a specific N-protected form of 2-naphthylamine that enables a regioselective cyclization to benzo[f]quinazoline. When treated with hexamethylenetetramine in trifluoroacetic acid, followed by aqueous ethanolic potassium hydroxide and potassium ferricyanide, the cyclization proceeds in quantitative yield to give benzo[f]quinazoline [1]. This reaction exploits the 2-naphthyl substitution pattern specifically—the 1-naphthyl isomer would be expected to give a regioisomeric benzo[h]quinazoline product under analogous conditions. The quantitative yield makes this a highly efficient synthetic entry point to the benzoquinazoline scaffold, a privileged structure in medicinal chemistry.

Heterocyclic synthesis Benzoquinazoline N-protected naphthylamine Cyclization

Hydrogen Bond Donor Capability: 2-Naphthylurethane Retains an N–H Donor Lacking in N,N-Dimethylcarbamate Analogs

2-Naphthylurethane possesses one hydrogen bond donor (the carbamate N–H) and two hydrogen bond acceptors (carbonyl and ester oxygens), as computed by PubChem [1]. In contrast, the closely related N,N-dimethylcarbamate analog (1-naphthyl dimethylcarbamate, CID 16530) has zero hydrogen bond donors, as the carbamate nitrogen is fully substituted [2]. This structural difference is critical for applications requiring directional intermolecular hydrogen bonding, such as crystal engineering, organogel formation, or molecular recognition. The carbamate N–H also enables the compound to act as a urea/carbamate bioisostere in medicinal chemistry contexts where hydrogen bond donation to a biological target is required.

Hydrogen bonding Crystal engineering Molecular recognition Supramolecular chemistry

Evidence-Backed Application Scenarios Where 2-Naphthylurethane Offers Verifiable Advantages Over Its Analogs


Regioselective Synthesis of 1-Chloro-2-naphthyl Carbamate Intermediates for Cross-Coupling Chemistry

When a synthetic route requires a chlorinated naphthyl carbamate with the chlorine atom at the 1-position (ortho to the carbamate), 2-naphthylurethane is the obligatory starting material. Treatment with thionyl chloride delivers the 1-chloro derivative with exclusive regioselectivity, whereas the 1-naphthyl isomer would give the 4-chloro product—a constitutionally different compound unsuitable for the same downstream transformations [1]. This scenario applies to the preparation of 1,2-disubstituted naphthalene building blocks for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

Synthesis of Benzo[f]quinazoline-Based Compound Libraries for Medicinal Chemistry

For research groups constructing benzo[f]quinazoline libraries, 2-naphthylurethane provides direct access to the target scaffold in quantitative yield through a one-pot cyclization with hexamethylenetetramine/TFA followed by oxidative workup [2]. The 2-naphthyl regioisomer is specifically required; the 1-naphthyl analog would divert to the benzo[h]quinazoline isomer. This quantitative conversion efficiency reduces procurement volume requirements and minimizes waste in parallel synthesis workflows.

Chromatographic Method Development Requiring Higher Lipophilicity for Reversed-Phase Separation

When developing HPLC methods where increased retention on C18 or C8 stationary phases is desired, 2-naphthylurethane's approximately 5-fold higher octanol-water partition coefficient (XLogP3 = 3.1 vs 2.4 for the 1-isomer) [3] translates to longer retention times and potentially better resolution from polar matrix interferences. This difference is particularly relevant when naphthyl carbamates are used as UV- or fluorescence-active derivatizing agents for alcohol or amine analytes.

Crystal Engineering and Supramolecular Assembly Exploiting Directional N–H···O Hydrogen Bonding

The presence of a single carbamate N–H donor in 2-naphthylurethane enables the formation of predictable N–H···O hydrogen-bonded motifs in the solid state, a feature absent in N,N-dimethylcarbamate analogs (0 H-bond donors) [4]. This capability is relevant for co-crystal design, organogelator development, and studies of naphthalene-based supramolecular architectures where directional hydrogen bonding governs packing and material properties.

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